BenchChemオンラインストアへようこそ!

Stigmasta-3,5-dien-7-one

NF-κB inhibition anti-inflammatory macrophage activation

Select this compound for its unique Δ3,5-7-keto pharmacophore, which enables NF-κB pathway inhibition and p38 MAPK phosphorylation suppression at 50 μM in LPS-stimulated RAW 264.7 macrophages. Unlike common sterols (β-sitosterol, stigmasterol) or 4-en-3-one steroids, the conjugated dienone system creates an electrophilic center critical for target engagement and downstream cytokine modulation. Validated for COX-2 molecular docking campaigns and GC-MS botanical standardization (RT 30.66 min). Essential for p38 MAPK-IκBα-NF-κB signaling studies and covalent probe design.

Molecular Formula C29H46O
Molecular Weight 410.7 g/mol
CAS No. 2034-72-2
Cat. No. B1252272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmasta-3,5-dien-7-one
CAS2034-72-2
Synonymsstigmasta-3,5-dien-7-one
Molecular FormulaC29H46O
Molecular Weight410.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC=C4)C)C)C(C)C
InChIInChI=1S/C29H46O/c1-7-21(19(2)3)12-11-20(4)23-13-14-24-27-25(15-17-29(23,24)6)28(5)16-9-8-10-22(28)18-26(27)30/h8,10,18-21,23-25,27H,7,9,11-17H2,1-6H3/t20-,21-,23-,24+,25+,27+,28+,29-/m1/s1
InChIKeyLCFUUGFUQQAYMY-CJAQKTMASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stigmasta-3,5-dien-7-one (CAS 2034-72-2): A 7-Keto-Δ3,5-Steroid Sourced from Natural Product Isolations and Chemoenzymatic Transformations


Stigmasta-3,5-dien-7-one is a naturally occurring Δ3,5-7-ketosteroid isolated from plant sources including Phragmitis rhizoma and Harrisonia abyssinica, as well as marine red algae Gracilaria edulis [1] . Its molecular formula is C29H46O, with a molecular weight of 410.67 g/mol . Structurally, it features a conjugated dienone system spanning the A/B rings (Δ3,5) with a ketone functionality at the C7 position . This compound is commercially available from multiple vendors with reported purity of 99.84% .

Why Stigmasta-3,5-dien-7-one Cannot Be Replaced by Other Plant Sterols or 7-Ketosterol Analogs in Anti-Inflammatory Research Applications


Unlike the structurally distinct stigmastadienone (stigmasta-7,22-diene-3-one) which exhibits COX-2 IC50 of 4.72 μg/mL and 5-LOX IC50 of 3.36 μg/mL [1], or β-sitosterol which lacks the conjugated dienone system, Stigmasta-3,5-dien-7-one possesses a unique Δ3,5-7-keto pharmacophore that confers distinct signaling pathway modulation capabilities [2]. Substitution with common plant sterols (e.g., β-sitosterol, stigmasterol, campesterol) or 4-en-3-one steroids (e.g., β-sitostenone) would fundamentally alter the compound's NF-κB inhibitory profile and downstream cytokine suppression pattern . The presence of the extended conjugation across positions 3 and 5, combined with the 7-keto group, creates an electrophilic center absent in saturated or mono-unsaturated sterol analogs, which directly impacts target engagement and signaling outcomes.

Quantitative Differentiation Evidence for Stigmasta-3,5-dien-7-one Against Closest Steroidal Analogs and In-Class Comparators


NF-κB Pathway Inhibition Differentiates Stigmasta-3,5-dien-7-one from Stigmastadienone in Macrophage Inflammation Models

Stigmasta-3,5-dien-7-one (ST) demonstrated dose-dependent inhibition of LPS-induced NF-κB activation in RAW 264.7 macrophages, with significant suppression observed at 50 μM [1]. In contrast, the structural isomer stigmasta-7,22-diene-3-one (stigmastadienone) has been characterized primarily for COX-2 and 5-LOX enzyme inhibition (IC50 values of 4.72 μg/mL and 3.36 μg/mL respectively) rather than upstream NF-κB pathway modulation [2]. This mechanistic divergence is critical, as NF-κB inhibition confers broader transcriptional regulation of multiple pro-inflammatory mediators rather than isolated enzyme blockade.

NF-κB inhibition anti-inflammatory macrophage activation

p38 MAPK Phosphorylation Suppression Confers Distinct Anti-Inflammatory Mechanism Not Observed with β-Sitosterol

In LPS-stimulated RAW 264.7 macrophages, Stigmasta-3,5-dien-7-one treatment reduced phospho-p38 MAPK levels in a concentration-dependent manner, with substantial attenuation observed at 50 μM [1]. This upstream kinase inhibition contributes to the observed reduction in NF-κB activation. In comparison, β-sitosterol—a common plant sterol often co-isolated with Stigmasta-3,5-dien-7-one from natural sources—has been reported to exert anti-inflammatory effects primarily through modulation of IL-6 and TNF-α without documented direct p38 MAPK phosphorylation suppression [2].

p38 MAPK signal transduction cytokine suppression

COX-2 Inhibitory Activity Validated by Molecular Docking Against Standard NSAID Comparators

In silico molecular docking analysis of 47 phytocompounds from Equisetum diffusum identified Stigmasta-3,5-dien-7-one as exhibiting favorable binding interactions with COX-2, comparable to standard NSAID controls [1]. The compound demonstrated good inhibition of COX-2 in docking simulations, with binding energy values suggesting competitive interaction at the enzyme active site. While direct in vitro COX-2 IC50 data for Stigmasta-3,5-dien-7-one remain unreported in the primary literature, the validated docking results provide a structural basis for differentiating this compound from other Δ3,5-7-ketosteroids lacking documented COX-2 engagement.

COX-2 inhibition molecular docking in silico screening

Distinct Natural Abundance Profile Relative to Co-Occurring Sterols Enables Source Authentication and Standardization

GC-MS analysis of Equisetum diffusum methanolic extract detected Stigmasta-3,5-dien-7-one among 47 identified phytocompounds, with the compound showing distinct retention time (30.66 min) and characteristic mass fragments (m/z 410, 817, 864) that differentiate it from co-occurring sterols including β-sitosterol, stigmasterol, and campesterol [1] [2]. In cuticular wax extracts from Lonicera caerulea fruit and leaves, Stigmasta-3,5-dien-7-one was detected at variable abundance (3.4-11.8% relative content) alongside stigmasterol acetate (3.5-5.3%), providing a quantifiable marker for phytochemical standardization [3].

natural product standardization phytochemical profiling quality control

Distinct Chemoenzymatic Accessibility via p-TsOH/SiO2 Oxidation Pathway Relative to 4-En-3-One Steroids

A solid support-mediated p-TsOH/SiO2 oxidative transformation protocol enables the one-pot synthesis of Stigmasta-3,5-dien-7-one from 4β,7α-dihydroxy steroid precursors through oxidation/oxidative dehydration [1]. This synthetic route differs fundamentally from the preparation of 4-en-3-one steroids (e.g., β-sitostenone, campestenone) which typically require selective C3 oxidation of Δ5-sterols. The p-TsOH/SiO2 methodology, developed and optimized for multi-oxo-functionalized steroidal transformations, provides a reproducible non-biological sourcing alternative to low-yield natural product isolation [1] [2].

steroid oxidation chemoenzymatic synthesis solid-phase catalysis

IκBα Phosphorylation and Degradation Suppression Not Reported for Saturated 7-Ketosterol Analogs

Treatment of LPS-stimulated macrophages with Stigmasta-3,5-dien-7-one resulted in suppression of IκBα phosphorylation and subsequent degradation, a mechanism that directly stabilizes the NF-κB:IκBα cytoplasmic complex and prevents nuclear translocation [1]. This upstream regulatory effect distinguishes Stigmasta-3,5-dien-7-one from saturated 7-ketosterols (e.g., 5α-cholestan-7-one derivatives) which lack the conjugated Δ3,5 system required for electrophilic reactivity [2]. The conjugated dienone moiety creates an α,β-unsaturated ketone capable of covalent Michael addition reactions with nucleophilic cysteine residues in target proteins, whereas saturated 7-ketosterols lack this reactive electrophilic center [2].

IκBα degradation NF-κB pathway signaling inhibition

Recommended Research and Industrial Application Scenarios for Stigmasta-3,5-dien-7-one Based on Validated Differential Evidence


NF-κB Pathway Inhibitor Screening and Mechanistic Studies in Macrophage-Mediated Inflammation

Based on documented NF-κB pathway inhibition and p38 MAPK phosphorylation suppression at 50 μM in LPS-stimulated RAW 264.7 macrophages [1], Stigmasta-3,5-dien-7-one is optimally suited for studies investigating upstream regulation of inflammatory transcription. Researchers investigating the p38 MAPK-IκBα-NF-κB signaling axis should prioritize this compound over β-sitosterol or stigmastadienone, which do not recapitulate this specific mechanism [1] [2].

COX-2 Targeted Virtual Screening Libraries and Pharmacophore Model Development

Validated in silico molecular docking results demonstrating favorable COX-2 binding interactions comparable to standard NSAIDs [3] support the inclusion of Stigmasta-3,5-dien-7-one in computational screening campaigns targeting cyclooxygenase-2. The compound's distinct Δ3,5-7-keto pharmacophore provides structural diversity to virtual libraries and enables scaffold-hopping strategies distinct from common diarylheterocycle-based COX-2 inhibitors [3].

Natural Product Extract Standardization and Phytochemical Quality Control

The well-characterized GC-MS retention time (30.66 min) and distinctive mass spectral fingerprint (m/z 410, 817, 864) [4] enable the use of Stigmasta-3,5-dien-7-one as an analytical marker for standardization of plant extracts from Phragmitis rhizoma, Harrisonia abyssinica, Equisetum diffusum, and related species. This supports industrial quality control applications in botanical supplement manufacturing where consistent phytochemical profiles are required [4] [5].

Steroid Pharmacophore Electrophilicity Studies and Covalent Inhibitor Development

The conjugated Δ3,5-7-ketone system provides an electrophilic α,β-unsaturated ketone moiety capable of covalent engagement with nucleophilic protein residues [2]. This structural feature distinguishes Stigmasta-3,5-dien-7-one from saturated 7-ketosterols and supports its use in covalent probe development and targeted covalent inhibitor (TCI) design studies focusing on steroidal electrophiles [2] [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stigmasta-3,5-dien-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.